H-N-Me-DL-Ala-OH

Description

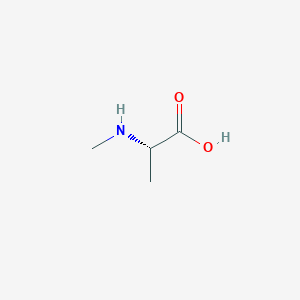

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAOVXKHJXLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902458 | |

| Record name | NoName_1701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28413-45-8 | |

| Record name | Potassium N-methylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine (H-N-Me-DL-Ala-OH) is a non-proteinogenic α-amino acid derivative of alanine, characterized by the substitution of a methyl group on the nitrogen atom of the amino group.[1][2] This seemingly subtle modification imparts unique physicochemical properties that distinguish it from its parent amino acid, leading to diverse applications in peptide chemistry, neuroscience, and pharmaceutical development.[1][3] Its ability to influence peptide conformation, enhance metabolic stability, and potentially modulate neurotransmitter systems makes it a molecule of significant interest for researchers.[4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of N-Methyl-DL-alanine.

Molecular Structure and Properties

N-Methyl-DL-alanine is a chiral molecule existing as a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The presence of the N-methyl group introduces steric hindrance that can influence peptide bond formation and the resulting peptide's secondary structure.[6]

Chemical Identifiers:

-

IUPAC Name: 2-(methylamino)propanoic acid[3]

-

Synonyms: this compound, N-Me-DL-Ala-OH, (±)-2-(Methylamino)propanoic acid[1]

-

CAS Number: 600-21-5[3]

-

Molecular Formula: C₄H₉NO₂[3]

-

SMILES: CC(C(=O)O)NC

Physicochemical Data

A summary of the key physicochemical properties of N-Methyl-DL-alanine is presented in the table below. These parameters are crucial for its application in experimental settings, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 103.12 g/mol | [1][2][3] |

| Monoisotopic Mass | 103.063328530 Da | [2][3] |

| Melting Point | 209-299 °C (range from various sources) | [7] |

| Solubility | Good solubility in water (~50 g/100mL) | [7] |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocols

The synthesis of N-Methyl-DL-alanine and its incorporation into peptides requires specific methodologies to overcome the challenges posed by the N-methyl group.

Protocol 1: Synthesis of N-Methyl-DL-alanine via Reaction with α-Bromopropionic Acid

This method provides a classical approach to the synthesis of N-Methyl-DL-alanine.

Materials:

-

α-Bromopropionic acid

-

Concentrated aqueous methylamine (B109427) solution

-

Methyl alcohol

-

Ether

-

Standard laboratory glassware

Procedure:

-

Slowly add α-bromopropionic acid to a cold (1–4 °C) concentrated aqueous solution of methylamine with stirring.[8]

-

Allow the mixture to stand at room temperature for a minimum of four days.[8]

-

Concentrate the solution under reduced pressure to a smaller volume.

-

Filter the solution and concentrate it further.

-

Cool the solution to room temperature and add methyl alcohol to precipitate the product.[8]

-

Chill the mixture overnight in a refrigerator (0–4 °C).

-

Filter the crystals with suction and wash with methyl alcohol and then ether.[8]

-

For further purification, the crude product can be recrystallized from a water/methyl alcohol mixture.[8]

Protocol 2: Solution-Phase Peptide Synthesis Incorporating N-Methyl-L-alanine

Incorporating N-methylated amino acids into peptides presents challenges due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[6] This protocol outlines a method using a potent coupling reagent.

Materials:

-

Fmoc-L-alanine

-

N-Methyl-L-alanine methyl ester hydrochloride

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard peptide synthesis glassware and purification equipment (TLC, HPLC)

Procedure:

-

Neutralization of N-Methyl-L-alanine methyl ester: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.[6]

-

Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature for pre-activation.[6]

-

Coupling Reaction: Add the activated Fmoc-L-alanine solution to the neutralized N-Methyl-L-alanine methyl ester solution. Stir the reaction mixture at room temperature.[6]

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6]

-

Work-up and Purification: Once the reaction is complete, proceed with standard work-up procedures to remove excess reagents and by-products. The resulting dipeptide can be purified by chromatography.

Signaling Pathways and Biological Relevance

N-methylated amino acids are of growing interest in neuroscience due to their structural similarity to endogenous neurotransmitters.[4] While specific signaling pathways for N-Methyl-DL-alanine are not yet fully elucidated, research suggests potential interactions with the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors.[4][9] The N-methyl group is a key feature of the NMDA receptor agonist, N-methyl-D-aspartic acid.[10]

The diagram below illustrates a hypothetical workflow for investigating the neuroactive potential of N-Methyl-DL-alanine, focusing on its potential interaction with NMDA receptors.

Conclusion

N-Methyl-DL-alanine is a versatile molecule with significant potential in various scientific disciplines. Its unique structural properties, conferred by the N-methyl group, make it a valuable tool for modifying peptides to enhance their therapeutic properties.[5] Furthermore, its potential to interact with neuronal receptors opens up avenues for research in neuroscience and the development of novel therapeutics for neurological disorders.[1] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing amino acid derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. N-methylalanine [chembk.com]

- 8. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. benchchem.com [benchchem.com]

- 10. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-DL-alanine

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-DL-alanine, an important non-proteinogenic amino acid derivative. Its unique structure, featuring a methyl group on the amino nitrogen, significantly influences its chemical behavior and biological applications, making it a molecule of interest in peptide synthesis, neuroscience, and metabolic studies.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a fundamental synthetic workflow.

Physicochemical Data Summary

The following table encapsulates the key physicochemical properties of N-Methyl-DL-alanine, compiled from various sources. It is important to note that some values, particularly for thermodynamic properties, are predicted based on computational models, and discrepancies in reported experimental values like melting point exist.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [1][3][4] |

| Molecular Weight | 103.12 g/mol | [1][4][5] |

| CAS Number | 600-21-5 | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 295 - 299 °C[1] 209 - 211 °C[3] 317 °C[3][6] | Multiple sources report varying ranges. |

| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [3] |

| Water Solubility | Approx. 50 g/100 mL[3] ≥ 200 mg/mL[5] | Highly soluble. |

| pKa | pK₁: 2.22 (+1) pK₂: 10.19 (0) (at 25°C) | [3] |

| logP (Octanol/Water) | -2.5 (Predicted) | [4][7] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 68.8 °C | [3] |

| Vapor Pressure | 0.244 mmHg at 25°C | [3] |

| Refractive Index | 1.435 (Predicted) | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of N-Methyl-DL-alanine are crucial for its application in research and development.

Synthesis via Reductive Amination

One common method for synthesizing N-Methyl-DL-alanine is through the reductive amination of a keto acid (pyruvic acid) with an amine (methylamine).[8]

-

Imine Formation: Pyruvic acid is reacted with methylamine (B109427) in a suitable solvent, such as methanol, to form the intermediate imine.[8]

-

Reduction: The imine is subsequently reduced to the corresponding amine.[8] A common and effective reducing agent for this step is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine in the presence of the ketone functional group.[8] Sodium borohydride (B1222165) (NaBH₄) can also be used.[8]

-

Work-up and Purification: Following the reaction, the mixture undergoes a work-up procedure to remove unreacted reagents and byproducts.[8] This typically involves adjusting the pH of the solution, followed by extraction with an appropriate organic solvent. The final product is then purified, commonly through recrystallization, to yield N-Methyl-DL-alanine.[8]

Spectroscopic Analysis: NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structural elucidation. Proper sample preparation is critical for acquiring high-quality spectra.[9]

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of N-Methyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent.[9] For ¹³C NMR, a more concentrated solution is recommended to achieve a good signal-to-noise ratio.[9]

-

Solvent Selection: The choice of deuterated solvent is important. Deuterated water (D₂O) is often used due to the high solubility of N-Methyl-DL-alanine in water.[3][5]

-

Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can significantly degrade the quality of the NMR spectrum.

GC-MS Analysis with Derivatization

Due to the polar and non-volatile nature of amino acids, derivatization is required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9] Silylation is a common derivatization technique.

-

Sample Preparation: A known quantity of N-Methyl-DL-alanine is placed in a reaction vial and dried completely under a stream of inert gas or in a vacuum oven.[9]

-

Derivatization: A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the dried sample.[9]

-

Reaction: The vial is sealed and heated (e.g., at 70-100°C for a specified duration) to ensure the derivatization reaction goes to completion.[9]

-

GC-MS Injection: An aliquot of the derivatized, now volatile, sample is injected into the GC-MS system for analysis.[9]

Workflow Visualization

Logical workflows are essential for understanding and replicating experimental processes. The following diagram, generated using DOT language, illustrates a key synthetic pathway for N-Methyl-DL-alanine.

Caption: General workflow for synthesizing N-Methyl-DL-alanine via reductive amination.

Applications and Biological Relevance

N-Methyl-DL-alanine is more than a simple amino acid derivative; it is a versatile building block with significant applications.

-

Peptide Synthesis: It is used to create peptide and protein analogues. The N-methyl group can enhance proteolytic stability and modify the conformational properties of peptides, which is highly valuable in drug design.[2][10]

-

Neuroscience Research: N-Methyl-DL-alanine is utilized in neuropharmacological studies to investigate its effects on neurotransmitter systems.[1] Its structural similarity to other neuroactive amino acids makes it a tool for exploring potential treatments for neurological disorders.[1]

-

Metabolic Studies: Researchers use this compound to explore amino acid transport mechanisms and metabolic pathways.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Methyl-DL-alanine | 600-21-5 | FM48853 | Biosynth [biosynth.com]

- 7. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. H-N-Me-DL-Ala-OH | 600-21-5 | Benchchem [benchchem.com]

H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine): A Comprehensive Technical Guide

CAS Number: 600-21-5

This in-depth technical guide provides a comprehensive overview of H-N-Me-DL-Ala-OH, scientifically known as N-methyl-DL-alanine. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, analytical methods, and applications, with a focus on experimental protocols and data presentation.

Core Molecular Data and Properties

N-methyl-DL-alanine is a non-proteinogenic α-amino acid, a derivative of DL-alanine where a methyl group is substituted on the nitrogen atom of the amino group.[1] This modification significantly alters its physicochemical properties compared to alanine, influencing its biological activity and applications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Registry Number | 600-21-5 | [3] |

| Molecular Formula | C₄H₉NO₂ | [1][3][4] |

| Molecular Weight | 103.12 g/mol | [1][3][4] |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 295 - 299 °C | [4] |

| Purity | ≥98% (TLC/NMR) | [4] |

| Solubility | Soluble in water (≥ 200 mg/mL) | [5][6] |

| Storage Conditions | Room temperature; for long-term storage, -20°C to -80°C is recommended.[5][6] | |

| SMILES String | CNC(C)C(O)=O | |

| InChI Key | GDFAOVXKHJXLEI-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of N-methyl-DL-alanine can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis: N-methylation of DL-alanine

A common laboratory-scale synthesis involves the reaction of a halo-substituted propionic acid with methylamine (B109427).[7]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve α-bromopropionic acid in a concentrated aqueous solution of methylamine, maintaining a cold temperature (1–4 °C) during the addition.

-

Reaction: Allow the mixture to stand at room temperature for several days (e.g., at least four days).

-

Work-up: Concentrate the reaction solution under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a solvent mixture such as methanol/ether or water/methanol to yield N-methyl-DL-alanine.[7]

Note: The use of α-chloropropionic acid is also possible but may result in lower yields and more challenging purification.[7]

Biocatalytic Synthesis

A greener and more stereospecific approach involves the use of whole-cell biocatalysts. One such method utilizes a recombinant Corynebacterium glutamicum strain engineered to express N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida.[8]

Experimental Workflow: Biocatalytic Synthesis

Caption: Biocatalytic conversion of pyruvate and methylamine to N-Methyl-L-alanine.

Analytical Methodologies

The characterization and quantification of N-methyl-DL-alanine are typically performed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature, derivatization is necessary to increase the volatility of N-methyl-DL-alanine for GC-MS analysis.[4]

Experimental Protocol: GC-MS Analysis with Silylation

-

Sample Preparation: Place a known quantity of N-methyl-DL-alanine in a reaction vial and ensure it is completely dry.

-

Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to the vial.

-

Reaction: Seal the vial and heat at 70-100°C for a specified time to complete the derivatization.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer.[4]

Table 2: Key Mass Spectrometry Peaks for a Derivative of N-Methyl-DL-alanine

| m/z | Relative Intensity (%) |

| 73 | 100.00 |

| 130 | 93.89 |

| 131 | 13.71 |

| 147 | 11.81 |

| 74 | 9.51 |

| Data is illustrative and may vary based on the specific derivative and instrument conditions.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-methyl-DL-alanine.

Experimental Protocol: NMR Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of N-methyl-DL-alanine in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). For ¹³C NMR, a more concentrated solution is preferred.

-

Filtration: Ensure the solution is free of particulate matter by filtering it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Analysis: Acquire the NMR spectra on a suitable spectrometer.

Key Applications and Research Areas

N-methyl-DL-alanine is a versatile molecule with applications in various fields of research and development.

Peptide Synthesis

The incorporation of N-methylated amino acids, such as N-methyl-DL-alanine, into peptides can enhance their pharmacokinetic properties, including improved metabolic stability and membrane permeability.[4][9] However, the steric hindrance from the N-methyl group can make peptide bond formation challenging.[10]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) with N-Methyl Amino Acids

Caption: A generalized workflow for incorporating N-methyl-DL-alanine into a peptide chain via SPPS.

Special coupling reagents like HATU or PyBroP are often required for efficient coupling of N-methylated amino acids.[11]

Neuroscience and Neurotransmitter Modulation

N-methylated amino acids are of interest in neuroscience due to their structural similarity to endogenous neurotransmitters.[12] N-methyl-DL-alanine is explored as a potential modulator of neurotransmitter systems.[3] While its specific targets are still under extensive investigation, there is a hypothesized interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[12][13]

Logical Relationship: Potential Modulation of NMDA Receptor Signaling

Caption: Hypothesized modulation of the NMDA receptor by N-Methyl-DL-alanine.

Metabolic Studies

N-methyl-DL-alanine is utilized in studies of amino acid transport and metabolic pathways.[3] At physiological concentrations, it has been shown to inhibit fatty acid oxidation by decreasing the activity of carnitine palmitoyltransferase I (CPT I), which can lead to enhanced lipid accumulation in the liver.[14] It has also been found to inhibit fatty acid synthase (FAS), impacting processes like cycloleucin A production.[14]

Precursor in Clandestine Chemistry

It is important to note that N-methyl-DL-alanine has been identified as a precursor in the clandestine synthesis of ephedrine (B3423809) and methamphetamine via the Akabori-Momotani reaction, where it is condensed with benzaldehyde.[5][15] This application is of significant interest to forensic and law enforcement agencies for profiling illicit drug manufacturing routes.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Human Metabolome Database: Showing metabocard for N-Methyl-DL-alanine (HMDB0255173) [hmdb.ca]

- 7. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Methyl-DL-alanine | 600-21-5 | FM48853 | Biosynth [biosynth.com]

- 15. Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-DL-alanine: A Technical Examination of its Natural Occurrence and Biological Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the classification of N-Methyl-DL-alanine, a derivative of the common amino acid alanine (B10760859). It addresses the central question of its status as a natural amino acid by examining its presence in organisms, its biochemical synthesis, and its distinction from proteinogenic amino acids. This document provides a comprehensive overview for professionals engaged in biochemical research, peptide chemistry, and pharmaceutical development.

Executive Summary: Is N-Methyl-DL-alanine a Natural Amino Acid?

N-Methyl-L-alanine, the biologically relevant enantiomer of the racemic N-Methyl-DL-alanine mixture, is classified as a non-proteinogenic amino acid .[1][2] This means it is not one of the 22 amino acids directly encoded by the standard genetic code for ribosomal protein synthesis.[3] However, the term "natural" extends beyond this definition. N-methylated amino acids are indeed found in nature, typically as constituents of more complex molecules, such as secondary metabolites or peptides synthesized by non-ribosomal pathways.[4][5] While not a primary, free-form metabolite in humans, N-Methyl-L-alanine has been identified within natural products and certain organisms, confirming its presence in the natural world.[1][6][7]

Natural Occurrence and Biological Context

The presence of N-Methyl-alanine in nature is nuanced. While some databases categorize it as a compound only found in individuals exposed to it (part of the "exposome"), this often refers to its presence as a free metabolite in human systems.[6] A broader view of natural products reveals a different story.

-

Constituent of Natural Products : N-Methyl-L-alanine is a building block in complex natural products. A notable example is apratoxin A , a cyclic peptide produced by cyanobacteria, which contains N-Methyl-L-alanine and exhibits potent cytotoxic activity.[1]

-

Occurrence in Organisms : The LOTUS database of natural products reports that N-Methyl-L-alanine has been identified in the fruit fly, Drosophila melanogaster.[7]

-

Distinction from BMAA : It is critical to distinguish N-Methyl-L-alanine from its isomer, the neurotoxin β-N-Methylamino-L-alanine (BMAA). BMAA is also a non-proteinogenic amino acid produced by cyanobacteria and has been implicated in neurodegenerative diseases.[1][8]

N-methylation of amino acids is a common strategy in nature to modify the properties of peptides.[4] This modification can enhance a peptide's stability against enzymatic degradation, increase its lipophilicity for better membrane permeability, and constrain its conformation to improve binding affinity with biological targets.[9][10]

Molecular and Biochemical Data

Quantitative data is essential for the accurate application of N-Methyl-DL-alanine in research settings. The following table summarizes its key molecular properties.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [2][7] |

| Molecular Weight | 103.12 g/mol | [2][7] |

| Monoisotopic Mass | 103.063328530 Da | [2] |

| CAS Number (DL-form) | 600-21-5 | [11][12] |

| CAS Number (L-form) | 3913-67-5 | [2][7] |

| IUPAC Name (L-form) | (2S)-2-(methylamino)propanoic acid | [1][2][7] |

| pKa₁ (Carboxyl) | 2.22 | [12] |

| pKa₂ (Amino) | 10.19 | [12] |

| Appearance | White to off-white crystalline powder | [12] |

Experimental Protocols and Synthesis Methodologies

The synthesis of N-Methyl-alanine can be achieved through chemical methods or biocatalysis, with the choice of method depending on the desired stereoselectivity and scale.

This method involves the direct methylation of a protected alanine molecule to ensure regioselectivity and preserve stereochemistry.

-

Objective : To chemically synthesize N-Methyl-L-alanine with high purity and controlled stereochemistry.

-

Methodology :

-

Protection : The α-amino group of L-alanine is first protected with a suitable protecting group (e.g., benzyloxycarbonyl, Cbz) to prevent over-methylation and other side reactions.

-

Methylation : The protected alanine is then treated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., sodium hydride) to introduce a single methyl group onto the nitrogen atom.

-

Deprotection : The protecting group is subsequently removed under appropriate conditions (e.g., hydrogenolysis for Cbz) to yield the final N-Methyl-L-alanine product.

-

Purification : The final product is purified using techniques such as recrystallization or chromatography.[2]

-

Biocatalytic methods provide a green and highly stereospecific alternative to chemical synthesis.

-

Objective : To produce N-Methyl-L-alanine from simple feedstocks using an engineered microbial host.

-

Methodology :

-

Strain Engineering : A host organism, such as Corynebacterium glutamicum, is genetically engineered to express a key enzyme, N-methyl-L-amino acid dehydrogenase (NMAADH) .

-

Fermentation : The engineered microbial strain is cultured in a bioreactor with a simple carbon source (e.g., glucose) and a methyl group donor (e.g., methylamine).

-

Enzymatic Conversion : Inside the cell, the NMAADH enzyme catalyzes the reductive amination of pyruvate (B1213749) (a central metabolite derived from glucose) with methylamine (B109427) to stereospecifically produce N-Methyl-L-alanine.

-

Downstream Processing : The N-Methyl-L-alanine is recovered from the fermentation broth and purified. This method has been shown to achieve high titers, such as 31.7 g/L.[1]

-

Key Pathways and Process Visualizations

Visual diagrams are crucial for understanding the biochemical processes and logical relationships discussed. The following diagrams were generated using the Graphviz DOT language.

References

- 1. N-Methyl-L-alanine | C4H9NO2 | For Research Use [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human Metabolome Database: Showing metabocard for N-Methyl-DL-alanine (HMDB0255173) [hmdb.ca]

- 7. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beta-(N-Methylamino)-L-alanine | C4H10N2O2 | CID 105089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Methyl-DL-alanine | 600-21-5 | FM48853 | Biosynth [biosynth.com]

- 12. N-methylalanine [chembk.com]

A-8. Biochemical Role of N-Methyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Executive Summary

N-Methyl-DL-alanine (NMA) is a non-proteinogenic α-amino acid derivative of alanine, distinguished by a methyl group on the α-nitrogen. This structural modification confers unique biochemical properties, making it a molecule of significant interest in neuroscience, pharmacology, and metabolic research. As a racemic mixture, its biological activities are a composite of its D- and L-enantiomers. The D-isomer, N-Methyl-D-alanine, is a known partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, implicating it in the modulation of excitatory neurotransmission. The L-isomer is utilized in peptide chemistry to enhance proteolytic stability and bioavailability. Furthermore, N-Methyl-DL-alanine has been shown to influence cellular energy metabolism by inhibiting fatty acid oxidation. This guide provides a comprehensive overview of the synthesis, biochemical functions, and physiological effects of N-Methyl-DL-alanine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.

Introduction

N-Methyl-DL-alanine is an achiral compound's methylated derivative recognized for its versatile applications in biochemical and pharmaceutical research. Unlike its parent amino acid, alanine, NMA is not incorporated into proteins during ribosomal translation.[1] Its key structural feature, the N-methyl group, sterically hinders peptide bond cleavage and alters hydrogen bonding capacity, which can improve the pharmacokinetic profiles of peptide-based therapeutics.[2] The compound serves as a valuable building block in peptide synthesis and as a tool to probe amino acid transport systems and metabolic pathways.[3][4] This document will explore the multifaceted biochemical roles of the DL-racemic mixture, with specific distinctions made for the activities of its constituent enantiomers where relevant.

Synthesis and Metabolism

Chemical Synthesis

The synthesis of N-Methyl-DL-alanine is typically achieved through direct methylation of DL-alanine. A common laboratory-scale method involves the reaction of α-bromopropionic acid with methylamine (B109427), where the methylamine acts as a nucleophile, displacing the bromide.[5] Another established route is the reductive amination of pyruvate (B1213749) with methylamine, often catalyzed by a reducing agent like sodium borohydride.

Biosynthesis

Biological synthesis of N-Methyl-L-alanine can be achieved via enzymatic pathways. A key enzyme, N-methyl-L-amino acid dehydrogenase (NMAADH) found in organisms like Pseudomonas putida, catalyzes the reductive methylamination of pyruvate using methylamine and NADPH as a cofactor.[4] This biocatalytic route has been leveraged for industrial production, where genetically engineered strains of Corynebacterium glutamicum expressing the NMAADH gene have achieved high titers of N-Methyl-L-alanine from glucose in fed-batch fermentations.[4]

Biochemical and Physiological Roles

Modulation of Neurotransmitter Systems: The NMDA Receptor

The primary neurochemical role of N-Methyl-DL-alanine is attributed to its D-enantiomer. N-Methyl-D-aspartate (NMDA) itself is a selective agonist for the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. The NMDA receptor requires the binding of both glutamate and a co-agonist (typically glycine or D-serine) to open its ion channel. N-Methyl-D-alanine can act as a partial agonist at this glycine co-agonist site.[6] Receptor activation allows the influx of Ca²⁺, which triggers downstream signaling cascades involving proteins like CaMKII and transcription factors like CREB, ultimately leading to changes in synaptic strength.

Impact on Cellular Metabolism

N-Methyl-DL-alanine has been demonstrated to play a role in energy metabolism by inhibiting fatty acid oxidation. It acts as a competitive inhibitor of carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] By inhibiting CPT I, N-Methyl-DL-alanine reduces the cell's ability to metabolize fatty acids for energy, which can lead to an accumulation of lipids in tissues like the liver.[7][8]

Role in Peptide and Drug Design

The incorporation of N-methylated amino acids, such as N-Methyl-L-alanine, into peptide chains is a widely used strategy in medicinal chemistry. The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the metabolic stability and in vivo half-life of peptide drugs.[7] It can also constrain the peptide's conformational flexibility, which can lock it into a bioactive conformation and potentially increase receptor affinity and selectivity.[2]

Quantitative Data

Direct quantitative data for N-Methyl-DL-alanine is sparse in the literature. The tables below summarize its physicochemical properties and the kinetic parameters of the key enzyme involved in its biosynthesis. Illustrative data from a peptide analog containing N-Methyl-L-alanine is also provided to demonstrate the differential effects of N-methylation in vitro versus in vivo.

Table 1: Physicochemical Properties of N-Methyl-DL-alanine

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 600-21-5 | [9] |

| Molecular Formula | C₄H₉NO₂ | [10] |

| Molecular Weight | 103.12 g/mol | [10] |

| Appearance | White crystalline powder | [9] |

| IUPAC Name | 2-(methylamino)propanoic acid |[9] |

Table 2: Enzyme Kinetics for N-Methyl-L-alanine Biosynthesis

| Enzyme | Substrate | Kₘ (M) | Source Organism | Reference(s) |

|---|---|---|---|---|

| NMAADH | Pyruvate | 1.5 x 10⁻² | Pseudomonas sp. | [4] |

| NMAADH | NADPH | 3.5 x 10⁻⁵ | Pseudomonas sp. | [4] |

| NMAADH | Methylamine | 7.5 x 10⁻² | Pseudomonas sp. |[4] |

Key Experimental Protocols

Protocol: Kinetic Analysis of N-methyl-L-amino acid dehydrogenase (NMAADH)

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH.

-

Reagent Preparation : Prepare stock solutions of sodium pyruvate, methylamine HCl, and NADPH in Tris-HCl buffer (pH 8.5). Prepare a solution of purified NMAADH enzyme.

-

Assay Mixture : In a quartz cuvette, combine Tris-HCl buffer, a fixed concentration of NADPH (e.g., 0.15 mM), and varying concentrations of one substrate (e.g., pyruvate) while keeping the other (methylamine) at a saturating concentration.

-

Initiation : Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a spectrophotometer. Initiate the reaction by adding a small, fixed amount of the NMAADH enzyme solution.

-

Measurement : Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time. The rate of NADPH oxidation is directly proportional to the enzyme activity.

-

Data Analysis : Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. Repeat for each substrate concentration.

-

Parameter Determination : Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

Protocol: In Vivo Rat Pressor Assay

This protocol is used to measure the effect of a substance on the blood pressure of a live animal and is adapted from studies on peptide analogs containing N-methylated amino acids.

-

Animal Preparation : Anesthetize a rat (e.g., with urethane). Perform a tracheotomy to ensure a clear airway. Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for substance administration.

-

Ganglionic Blockade : Administer a ganglion-blocking agent (e.g., pentolinium) to eliminate reflex changes in blood pressure, allowing for the direct measurement of the substance's pressor effects.

-

Blood Pressure Monitoring : Connect the arterial cannula to a pressure transducer linked to a data acquisition system to continuously record the mean arterial pressure.

-

Substance Administration : After a stable baseline blood pressure is achieved, administer a bolus intravenous injection of the test substance (N-Methyl-DL-alanine or its derivatives) at various doses.

-

Data Analysis : Measure the peak change in blood pressure from the baseline for each dose. Construct a dose-response curve to determine the pressor activity, often expressed as a percentage of the activity of a standard agonist like angiotensin II.

Conclusion

N-Methyl-DL-alanine is a multifaceted compound with distinct and significant biochemical roles driven by its constituent enantiomers. The D-isomer's activity as a co-agonist at the NMDA receptor highlights its potential for modulating synaptic transmission and plasticity, a key area for neuropharmacological drug development. The L-isomer's utility in enhancing the stability and bioavailability of peptides provides a powerful tool for creating more effective therapeutics. Furthermore, the compound's impact on fatty acid metabolism suggests potential applications in metabolic disease research. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the unique properties of N-Methyl-DL-alanine. Future investigations should focus on elucidating more precise quantitative data on its receptor binding affinities and enzyme inhibition constants to fully realize its therapeutic and research potential.

References

- 1. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N -甲基- L -丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methyl-L-alanine | C4H9NO2 | For Research Use [benchchem.com]

- 5. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-Methyl-DL-alanine, 98% | Fisher Scientific [fishersci.ca]

- 9. L-Alanine, N-methyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

Conformational Landscape of N-Methyl-DL-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine, a non-proteinogenic amino acid, plays a crucial role in the design of peptidomimetics and pharmaceuticals due to the influence of its N-methyl group on peptide structure and function. This technical guide provides a comprehensive overview of the conformational analysis of N-Methyl-DL-alanine, detailing its stable conformers, the experimental and computational methodologies used for their characterization, and the underlying principles governing its structural preferences. This document is intended to serve as a core resource for researchers in medicinal chemistry, structural biology, and drug development.

Introduction

N-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including increased metabolic stability, improved membrane permeability, and modulation of biological activity. The introduction of a methyl group on the amide nitrogen significantly alters the conformational landscape of the amino acid residue, primarily by restricting the rotation around the peptide bond and influencing the accessible backbone dihedral angles (φ and ψ). Understanding the conformational preferences of N-Methyl-DL-alanine is therefore fundamental for the rational design of peptides and other bioactive molecules with desired three-dimensional structures and biological functions.

This guide delves into the intricate conformational analysis of N-Methyl-DL-alanine, summarizing key findings from computational and experimental studies. It provides detailed protocols for relevant analytical techniques and presents the quantitative data in a structured format to facilitate comparison and application in research settings.

Conformational Isomers of N-Methyl-DL-alanine

The conformational flexibility of N-Methyl-DL-alanine arises from the rotation around several single bonds. The key dihedral angles that define the conformation of the backbone are φ (C'-N-Cα-C') and ψ (N-Cα-C'-N). Additionally, the orientation of the carboxylic acid group and the methyl groups contribute to the overall conformational space.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of N-methylated amino acids. In the gas phase, the conformational landscape of N-methyl-L-alanine has been explored using microwave spectroscopy, revealing the existence of multiple stable conformers stabilized by different intramolecular hydrogen bonding patterns.[1] These interactions are crucial in determining the relative energies of the conformers. The three primary types of intramolecular hydrogen bonds observed are:

-

Type I: A bifurcated hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O).[1]

-

Type II: A hydrogen bond between the hydroxyl group of the carboxylic acid (O-H) and the nitrogen atom.[1]

-

Type III: A hydrogen bond between the amino group (N-H) and the hydroxyl oxygen of the carboxylic acid.[1]

The interplay of these hydrogen bonds, along with steric effects from the methyl groups, dictates the preferred conformations.

Quantitative Conformational Data

While a complete set of experimentally determined relative energies and dihedral angles for all conformers of N-Methyl-DL-alanine is not available, computational studies on N-methylated alanine (B10760859) peptides provide valuable insights into its conformational preferences. The following table summarizes theoretical data for a model N-methylated alanine dipeptide (Ac-NMeAla-NHMe), which serves as a good approximation for the behavior of the N-Methyl-DL-alanine residue in a peptide-like environment.[2]

| Conformer | φ (°) | ψ (°) | ω (°) | Relative Energy (kcal/mol) |

| I | -8 | 96 | 180 | 0.0 |

| II | -40 | 135 | 180 | 0.8 |

| III | 50 | 70 | 180 | 1.2 |

| IV | -160 | 80 | 180 | 1.5 |

Note: The dihedral angles (φ, ψ, ω) and relative energies are derived from quantum mechanical calculations on a model dipeptide.[2] The ω angle, representing the peptide bond, strongly prefers a trans conformation (around 180°).

Experimental Protocols

The conformational analysis of N-Methyl-DL-alanine relies on a combination of experimental and computational techniques.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations are a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.

Protocol for DFT-based Conformational Search:

-

Initial Structure Generation:

-

Build the 3D structure of N-Methyl-DL-alanine using a molecular modeling software.

-

Systematically rotate the key dihedral angles (φ, ψ, and side-chain torsions) in increments (e.g., 30°) to generate a comprehensive set of initial conformers.

-

-

Geometry Optimization:

-

Perform geometry optimization for each initial conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the nearest local energy minimum on the potential energy surface.

-

It is advisable to perform these calculations in both the gas phase and with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to assess the impact of the environment.

-

-

Frequency Calculations:

-

For each optimized structure, perform a frequency calculation at the same level of theory.

-

Confirm that the structure corresponds to a true minimum by ensuring the absence of imaginary frequencies.

-

The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Relative Energy Calculation:

-

Calculate the relative energy of each conformer with respect to the global minimum (the most stable conformer). The relative energy (ΔE) is calculated as: ΔE = Econformer - Eglobal_minimum

-

For more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Experimental Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary experimental technique for studying the conformation of molecules in solution. For N-methylated amino acids, specific NMR parameters are sensitive to the local conformation.

Generalized Protocol for NMR Conformational Analysis:

-

Sample Preparation:

-

Dissolve a high-purity sample of N-Methyl-DL-alanine in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6). The choice of solvent can influence the conformational equilibrium.

-

The concentration should be optimized to obtain a good signal-to-noise ratio (typically >1 mM).

-

-

Data Acquisition:

-

Acquire a set of 1D (1H, 13C) and 2D NMR spectra (e.g., COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) on a high-field NMR spectrometer.

-

Temperature-dependent NMR studies can provide information about the thermodynamics of conformational exchange.

-

-

Spectral Assignment:

-

Assign all proton and carbon resonances to their respective atoms in the molecule using the combination of 1D and 2D NMR data.

-

-

Conformational Analysis:

-

Chemical Shifts: The chemical shifts of the α-proton and α-carbon are sensitive to the backbone conformation.

-

Coupling Constants: The three-bond coupling constants (3JHα-Hβ) can provide information about the side-chain rotamer populations via the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY spectra reveal through-space proximities between protons. The presence or absence of specific NOEs can be used to distinguish between different conformers. For instance, an NOE between the N-methyl protons and the α-proton would indicate a specific backbone conformation.

-

Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of N-Methyl-DL-alanine, integrating both computational and experimental approaches.

Conclusion

The conformational analysis of N-Methyl-DL-alanine is a multifaceted endeavor that provides critical insights for the design of novel peptides and therapeutic agents. The N-methyl group significantly influences the conformational space, favoring a trans amide bond and leading to a set of distinct, stable conformers stabilized by intramolecular hydrogen bonds. A synergistic approach, combining high-level computational methods like DFT with experimental techniques such as NMR spectroscopy, is essential for a thorough understanding of its structural and dynamic properties. The methodologies and data presented in this guide offer a robust framework for researchers to explore and harness the unique conformational characteristics of N-Methyl-DL-alanine in their scientific pursuits.

References

N-Methyl-DL-alanine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine is a non-proteinogenic α-amino acid derivative that has garnered interest in various fields of biomedical research. Its structural modification, the methylation of the amino group, confers unique physicochemical properties that influence its biological interactions. This technical guide provides a comprehensive overview of the current understanding of the biological activity of N-Methyl-DL-alanine. The primary documented activity of this compound is its interaction with amino acid transport systems, specifically as an inhibitor of the low-affinity glycine (B1666218) uptake site, consistent with the characteristics of System A transporters. This guide summarizes the available qualitative and quantitative data, details relevant experimental protocols for its characterization, and provides visualizations of its putative mechanism of action. Due to the limited specific research on N-Methyl-DL-alanine, this document also serves to highlight areas for future investigation to fully elucidate its pharmacological potential.

Introduction

N-Methyl-DL-alanine (N-Me-DL-Ala) is a derivative of the amino acid alanine, featuring a methyl group substitution on the nitrogen atom of the amino group.[1] This N-methylation significantly alters the molecule's properties compared to its parent amino acid, impacting its size, polarity, and hydrogen-bonding capacity.[2] Such modifications are known to influence the conformational flexibility of peptides and can enhance pharmacological properties, including proteolytic stability and membrane permeability.[2][3]

While not one of the 20 standard proteinogenic amino acids, N-Methyl-DL-alanine is utilized in various research applications, including:

-

Peptide Synthesis: As a building block for creating peptide and protein analogues with modified properties for drug design and development.[4]

-

Neuroscience Research: To investigate its effects on neurotransmitter systems and as a potential neurotransmitter modulator.[1]

-

Metabolic Studies: To explore amino acid transport mechanisms and metabolic pathways.[5]

This guide will focus on the direct biological activities of N-Methyl-DL-alanine, with a particular emphasis on its interaction with cellular transport systems.

Interaction with Amino Acid Transport Systems

The most well-documented biological effect of N-Methyl-DL-alanine is its interaction with amino acid transporters. Specifically, it has been identified as an inhibitor of a low-affinity glycine uptake site.[6] This activity is characteristic of compounds that interact with the System A amino acid transporter.[6] System A is a sodium-dependent neutral amino acid transporter that plays a crucial role in cellular nutrition and metabolism.[7]

Quantitative Data: Inhibition of Glycine Uptake

| Compound | Target | Effect | Cell Type |

| N-Methyl-DL-alanine | Low-affinity glycine uptake site (putative System A transporter) | Inhibition | Bovine adrenal chromaffin cells |

Table 1: Summary of the inhibitory effect of N-Methyl-DL-alanine on glycine uptake.

Downstream Effects: Catecholamine Release

The inhibition of glycine uptake by N-Methyl-DL-alanine in adrenal chromaffin cells is associated with a downstream physiological response: the release of catecholamines.[6] These cells are a well-established model for studying sympathetic neuron function, and the release of catecholamines is a key process in the "fight-or-flight" response.[8][9] The exact mechanism linking the inhibition of glycine transport to catecholamine secretion by N-Methyl-DL-alanine requires further investigation.

Metabolic Synthesis

N-Methyl-L-alanine, one of the stereoisomers of N-Methyl-DL-alanine, can be synthesized enzymatically. The primary enzyme responsible for its biosynthesis is N-methyl-L-amino acid dehydrogenase (NMAADH).[3] This enzyme catalyzes the reductive amination of pyruvate (B1213749) with methylamine (B109427), utilizing NADPH as a cofactor.[3]

Quantitative Data: Enzymatic Kinetics

The kinetic parameters (Michaelis-Menten constants, Km) for the substrates of NMAADH from Pseudomonas sp. have been determined.

| Substrate | Km (M) | Source Organism |

| Pyruvate | 1.5 x 10⁻² | Pseudomonas MS ATCC 25262 |

| NADPH | 3.5 x 10⁻⁵ | Pseudomonas MS ATCC 25262 |

| Methylamine | 7.5 x 10⁻² | Pseudomonas MS ATCC 25262 |

Table 2: Michaelis-Menten constants (Km) for the substrates of N-methyl-L-amino acid dehydrogenase (NMAADH).[3]

Signaling Pathways and Experimental Workflows

Putative Mechanism of Action

The following diagram illustrates the proposed mechanism of action for N-Methyl-DL-alanine in inhibiting the System A amino acid transporter and the subsequent downstream effect on catecholamine release in chromaffin cells.

Experimental Workflow: Amino Acid Uptake Inhibition Assay

The following diagram outlines a typical workflow for an amino acid uptake inhibition assay to quantify the effect of N-Methyl-DL-alanine.

Experimental Protocols

Amino Acid Uptake Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of N-Methyl-DL-alanine on glycine uptake in a cultured cell line.

Materials:

-

Cultured cells (e.g., bovine adrenal chromaffin cells, or a cell line expressing the desired amino acid transporter)

-

Cell culture plates (24- or 48-well)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)

-

Radiolabeled glycine (e.g., [³H]Glycine)

-

N-Methyl-DL-alanine solutions of varying concentrations

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

-

Pre-incubation: Add uptake buffer containing various concentrations of N-Methyl-DL-alanine (the inhibitor) to the wells. Include a control group with buffer only. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled glycine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of radiolabeled glycine taken up in the presence of different concentrations of N-Methyl-DL-alanine. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Enzymatic Activity Assay for N-methyl-L-amino acid dehydrogenase (NMAADH)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of NADPH.[3]

Materials:

-

Purified NMAADH enzyme

-

Sodium pyruvate

-

Methylamine hydrochloride

-

NADPH

-

Tris-HCl buffer (pH 8.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation: Prepare stock solutions of sodium pyruvate, methylamine hydrochloride, and NADPH in Tris-HCl buffer.

-

Assay Mixture: In a cuvette, prepare the reaction mixture containing Tris-HCl buffer, a saturating concentration of two of the three substrates (e.g., pyruvate and methylamine), and a specific amount of purified NMAADH.

-

Initiation of Reaction: Initiate the reaction by adding the third substrate (in this case, varying concentrations of NADPH) to the cuvette.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.

-

Initial Velocity Calculation: Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance versus time plot.

-

Kinetic Parameter Determination: Repeat steps 2-5 with varying concentrations of one substrate while keeping the others at saturating concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

Conclusion and Future Directions

The current body of scientific literature indicates that the primary biological activity of N-Methyl-DL-alanine is the inhibition of a low-affinity glycine uptake system, likely the System A amino acid transporter. This interaction has been shown to elicit downstream effects such as catecholamine release in a neuronal model system. However, there is a notable lack of quantitative data, such as binding affinities and inhibitory constants, for N-Methyl-DL-alanine's interaction with this and other potential biological targets.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the IC50 and Ki values of N-Methyl-DL-alanine for various amino acid transporters (System A, GlyT1, GlyT2, etc.) to understand its potency and selectivity.

-

Receptor Screening: Broad screening of N-Methyl-DL-alanine against a panel of neurotransmitter receptors (e.g., NMDA, glycine, GABA receptors) to identify any direct receptor-mediated effects.

-

In Vivo Studies: Conducting pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, excretion, and in vivo effects of N-Methyl-DL-alanine.

-

Elucidation of Downstream Signaling: Investigating the precise molecular mechanisms by which inhibition of amino acid transport by N-Methyl-DL-alanine leads to downstream cellular responses like catecholamine secretion.

A more thorough understanding of the biological activities of N-Methyl-DL-alanine will be crucial for evaluating its potential as a pharmacological tool and for the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands [mdpi.com]

- 4. Buy N-Methyl-DL-alanine | 600-21-5 [smolecule.com]

- 5. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid transport System A resembles System N in sequence but differs in mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catecholamine release from the adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased Catecholamine Secretion from Single Adrenal Chromaffin Cells in DOCA-Salt Hypertension Is Associated with Potassium Channel Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Distinguishing N-Methyl-DL-alanine and BMAA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-DL-alanine and β-N-methylamino-L-alanine (BMAA) are structural isomers with the same chemical formula (C4H9NO2) but distinct chemical structures and profoundly different biological activities. While N-Methyl-DL-alanine, an α-amino acid, serves primarily as a building block in peptide synthesis and for studying amino acid transport mechanisms, BMAA, a β-amino acid, is a potent neurotoxin implicated in neurodegenerative diseases. This technical guide provides a comprehensive comparison of these two molecules, focusing on their chemical and physical properties, biological activities, and the analytical methods crucial for their differentiation. A significant knowledge gap exists regarding the specific neurotoxic potential and signaling pathways of N-Methyl-DL-alanine, with the vast majority of research focused on the well-documented neurotoxin, BMAA.

Comparative Physicochemical Properties

A clear distinction between N-Methyl-DL-alanine and BMAA can be made based on their fundamental physicochemical properties. These differences are critical for developing effective analytical separation methods.

| Property | N-Methyl-DL-alanine | β-N-methylamino-L-alanine (BMAA) |

| Systematic Name | 2-(methylamino)propanoic acid | 3-(methylamino)propanoic acid |

| Molecular Formula | C4H9NO2[1] | C4H10N2O2[2] |

| Molecular Weight | 103.12 g/mol [3] | 118.136 g·mol−1[2] |

| Melting Point | 209-211°C | Data Not Available |

| Solubility in Water | ~50g/100mL[1] | Water-soluble[4] |

| Structure | α-amino acid | β-amino acid |

Biological Activity and Signaling Pathways

The biological activities of N-Methyl-DL-alanine and BMAA are markedly different, with BMAA exhibiting significant neurotoxicity. There is a substantial lack of research on the specific signaling pathways affected by N-Methyl-DL-alanine.

N-Methyl-DL-alanine

N-Methyl-DL-alanine is primarily utilized in the field of peptide chemistry. Its N-methylation can enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability.[5] It is also used in studies of amino acid transport mechanisms.[6] There is a notable scarcity of published experimental data on the neurotoxicity of N-Methyl-DL-alanine.[7]

One study on an angiotensin II analog containing N-Methyl-L-alanine demonstrated its complex biological effects, showing antagonist activity in an isolated rat uterus preparation (in vitro) but weak agonist (pressor) activity in a rat pressor assay (in vivo).[8] This highlights that the biological effects of N-methylated amino acids can be context-dependent.

β-N-methylamino-L-alanine (BMAA)

BMAA is a well-documented neurotoxin linked to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[7] Its neurotoxicity is multifaceted and involves several signaling pathways.

2.2.1. Excitotoxicity and Glutamate (B1630785) Receptor Agonism

BMAA acts as an agonist at several glutamate receptors, including:

-

N-methyl-D-aspartate (NMDA) receptors: BMAA binding to NMDA receptors can lead to prolonged channel opening, excessive calcium (Ca2+) influx, and subsequent excitotoxicity.[9]

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors: BMAA also interacts with these ionotropic glutamate receptors, contributing to neuronal depolarization and excitotoxicity.[9]

-

Metabotropic glutamate receptor 5 (mGluR5): Activation of mGluR5 by BMAA can also contribute to neurotoxicity.[10]

2.2.2. Oxidative Stress

BMAA exposure can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.[10]

2.2.3. Protein Misincorporation

There is a hypothesis that BMAA can be mistakenly incorporated into proteins in place of other amino acids like serine, potentially leading to protein misfolding and aggregation, though this mechanism is still under investigation and some studies have shown no evidence of misincorporation.[9][11]

2.2.4. Signaling Pathway Diagram

Analytical Distinction: Methodologies and Protocols

The unambiguous identification and quantification of N-Methyl-DL-alanine and BMAA require sophisticated analytical techniques, primarily due to their isomeric nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable method for this purpose.

Key Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of BMAA and its isomers due to its high sensitivity and selectivity.[12]

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method requires derivatization with a fluorescent tag but can be prone to interference, potentially leading to an overestimation of BMAA concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique also necessitates derivatization to increase the volatility of the amino acids.

Chromatographic Separation

The primary challenge in the analysis of N-Methyl-DL-alanine and BMAA is their chromatographic separation from each other and from other isomers of BMAA, such as 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA).

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often used for the separation of underivatized, polar molecules like BMAA and its isomers.[10]

-

Reversed-Phase Liquid Chromatography (RPLC): RPLC is typically employed for the separation of less polar, derivatized amino acids.

-

Chiral Chromatography: Chiral stationary phases can be used to separate the enantiomers (D and L forms) of both N-Methyl-alanine and BMAA.

Sample Preparation and Derivatization

Due to the low concentrations of these analytes in biological and environmental samples and their polar nature, sample preparation and derivatization are often crucial steps.

-

Extraction: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from complex matrices.

-

Hydrolysis: For the analysis of total BMAA (free and protein-bound), acid hydrolysis is required to release the protein-bound fraction.

-

Derivatization: Derivatization is often necessary to improve chromatographic separation and enhance detection sensitivity. Common derivatizing agents include:

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Dansyl chloride

-

Experimental Protocol: A Generalized LC-MS/MS Workflow

The following provides a general workflow for the analysis of N-Methyl-DL-alanine and BMAA. Specific parameters such as the choice of column, mobile phase composition, and mass spectrometer settings need to be optimized for a particular application.

Conclusion

The distinction between N-Methyl-DL-alanine and BMAA is of paramount importance for researchers in neuroscience and drug development. While they are structural isomers, their biological activities are vastly different. BMAA is a potent neurotoxin with well-documented mechanisms of action involving excitotoxicity and oxidative stress. In contrast, N-Methyl-DL-alanine is primarily a tool in peptide chemistry, and there is a significant lack of data on its potential neurotoxicity and effects on signaling pathways. The accurate analytical separation of these isomers, primarily through LC-MS/MS, is crucial for any research involving these compounds to avoid misidentification and to accurately assess their respective biological roles. Further research is warranted to fill the knowledge gap regarding the biological effects of N-Methyl-DL-alanine.

References

- 1. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Microbial BMAA and the Pathway for Parkinson’s Disease Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The physiological effect of ingested β-N-methylamino-L-alanine on a glutamatergic synapse in an in vivo preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microbial BMAA and the Pathway for Parkinson’s Disease Neurodegeneration [frontiersin.org]

- 12. data.epo.org [data.epo.org]

N-Methyl-DL-alanine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative utilized in various research and development applications, including peptide synthesis and neuroscience.[1] Its structural modification, the methylation of the amino group, imparts unique physicochemical properties that can enhance the stability and bioavailability of peptides. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of N-Methyl-DL-alanine to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

The hazard classification of N-Methyl-DL-alanine is not uniformly established across all suppliers and regulatory bodies. Some safety data sheets (SDS) indicate that it is not a hazardous substance under the 2012 OSHA Hazard Communication Standard.[2] However, other sources provide a GHS classification indicating potential hazards. This discrepancy underscores the importance of handling the substance with care, assuming a conservative approach to safety.

One aggregated GHS classification from the ECHA C&L Inventory reports the following hazards[3]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Due to this conflicting information, it is prudent to handle N-Methyl-DL-alanine as a potentially hazardous substance.

Toxicological Data

For context, a structurally related compound, β-N-methylamino-L-alanine (BMAA), has been studied for its neurotoxicity. In a mouse model, the presumptive intraperitoneal LD50 of L-BMAA was determined to be 3 mg/g of body weight, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 2 mg/g of body weight.[4] It is crucial to note that this data is for a different, though related, compound and should not be directly extrapolated to N-Methyl-DL-alanine.

Table 1: Summary of Toxicological Data

| Parameter | Value | Species | Route | Reference |

| N-Methyl-DL-alanine | ||||

| Acute Oral Toxicity (LD50) | Data not available | - | - | [2] |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | - | - | [3] |

| Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2A) | - | - | [3] |

| Respiratory Irritation | May cause respiratory irritation (GHS Category 3) | - | - | [3] |

| β-N-methylamino-L-alanine (BMAA) (for reference) | ||||

| Presumptive LD50 | 3 mg/g | Mouse | Intraperitoneal | [4] |

| LOAEL | 2 mg/g | Mouse | Intraperitoneal | [4] |

Physicochemical Properties

Understanding the physicochemical properties of N-Methyl-DL-alanine is essential for its safe handling and use in experimental settings.

Table 2: Physicochemical Properties of N-Methyl-DL-alanine

| Property | Value | Reference |

| Chemical Formula | C4H9NO2 | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| CAS Number | 600-21-5 | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 289 °C (decomposes) | [6] |

| Solubility | Soluble in water | [7] |

| logP (calculated) | -2.5 | [3] |

| pKa (calculated) | Not available | - |

| Vapor Pressure | Not available | - |

| Density | Not available | - |

Experimental Protocols

The following are summaries of standard experimental protocols relevant to assessing the potential hazards of N-Methyl-DL-alanine. These are based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing.

-

Dosing: A single dose of the substance is administered by gavage. The test proceeds in a stepwise manner using a limited number of animals at each step.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at least twice on the day of dosing and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol assesses the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Albino rabbits are the preferred species for this test.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped.

-

Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-